Methyl 3-Hydroxybenzoate

Thermochemistry Calorimetry Computational Chemistry

Researchers requiring a selective transesterification substrate free of insecticidal interference face limited sourcing options. Methyl 3-Hydroxybenzoate resolves this with a meta-hydroxyl configuration that delivers superior Novozym 435 lipase activity vs. the para-isomer and exhibits zero contact toxicity (no mortality vs. methyl salicylate's LD50 of 28.89 µg/beetle). - High enzymatic conversion: outperforms methyl 4-hydroxybenzoate in solvent-free lipase-catalyzed ester synthesis. - Calorimetric reliability: well-characterized gas-phase ΔfH° (-441.2 ± 1.5 kJ/mol) serves as a DSC and computational chemistry standard. - Regioselective scaffold: meta-OH directs electrophilic formylation for 3-hydroxybenzene-1,2-dicarbaldehyde synthesis unattainable with ortho/para isomers. Supplied as ≥98% white crystalline powder with full QC documentation and ambient global shipping.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 19438-10-9
Cat. No. B1676425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-Hydroxybenzoate
CAS19438-10-9
SynonymsMethyl 3-hydroxybenzoate
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C(=O)[O]
InChIInChI=1S/C8H8O3/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5,9H,1H3
InChIKeyYKUCHDXIBAQWSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Methyl 3-Hydroxybenzoate Identity and Specifications


Methyl 3-hydroxybenzoate (CAS 19438-10-9), also known as methyl m-hydroxybenzoate, is a methyl ester derivative of 3-hydroxybenzoic acid [1]. It is a member of the paraben family and a positional isomer of the widely used preservative methylparaben (methyl 4-hydroxybenzoate). Commercially, it is supplied as a white to beige crystalline powder with a typical purity specification of ≥98.0% by GC . Its physical properties include a melting point of 70-74 °C and a boiling point of 280-281 °C at 709 mmHg [2].

Methyl 3-Hydroxybenzoate Isomer Comparison


Positional isomerism in the methyl hydroxybenzoate series fundamentally alters key physicochemical and biochemical properties. While methyl 2-hydroxybenzoate (methyl salicylate) is stabilized by intramolecular hydrogen bonding [1], and methyl 4-hydroxybenzoate is the industry-standard antimicrobial preservative, methyl 3-hydroxybenzoate exhibits distinct thermodynamic, enzymatic, and toxicological profiles that preclude simple substitution. The meta-hydroxyl substitution pattern imparts a unique combination of hydrogen-bonding capacity and steric configuration that directly impacts its behavior in enzymatic reactions, insecticidal assays, and thermodynamic stability [2]. These differences are quantifiable and directly relevant to applications ranging from lipase-catalyzed synthesis to pest control and calorimetric studies.

Methyl 3-Hydroxybenzoate Comparative Evidence


Thermodynamic Stability vs. Ortho-Isomer

Methyl 3-hydroxybenzoate lacks the intramolecular hydrogen bonding that stabilizes methyl 2-hydroxybenzoate, resulting in measurably different thermodynamic properties. The gas-phase enthalpy of formation for methyl 3-hydroxybenzoate is less exothermic than that of the ortho-isomer, a difference directly attributable to this structural feature [1].

Thermochemistry Calorimetry Computational Chemistry

Enzymatic Transesterification Reactivity

In solvent-free lipase-catalyzed transesterification reactions using Novozym 435 (immobilized Candida antarctica lipase B), methyl 3-hydroxybenzoate exhibits significantly higher relative activity than its para-substituted analog, methyl 4-hydroxybenzoate [1].

Biocatalysis Enzymatic Synthesis Green Chemistry

Fumigant Toxicity Inactivity

In a comparative fumigant toxicity study against adult Callosobruchus chinensis (adzuki bean weevil), methyl 3-hydroxybenzoate showed no fumigant activity, whereas methyl salicylate (methyl 2-hydroxybenzoate) exhibited potent activity with a 24-h LC50 of 3.48 mg/L air [1].

Insecticide Discovery Pest Control Structure-Activity Relationship

Contact Toxicity Inactivity

In the same insecticidal study, methyl 3-hydroxybenzoate was unique among tested benzoate esters in that it did not exhibit contact toxicity against C. chinensis adults, whereas methyl salicylate, methyl benzoate, and several other analogs showed measurable contact toxicity [1].

Toxicology Pest Management Structure-Activity Relationship

Octanol-Water Partitioning Comparison

The octanol-water partition coefficient (log Kow) influences membrane permeability, bioavailability, and environmental fate. Experimentally determined log Kow for methyl 3-hydroxybenzoate is 1.89 [1], which is lower than the widely cited value for methyl 4-hydroxybenzoate.

Physicochemical Characterization ADME Formulation Science

Methyl 3-Hydroxybenzoate Application Scenarios


Biocatalytic Ester Synthesis

Methyl 3-hydroxybenzoate is the preferred substrate for enzymatic transesterification when high conversion rates are required. Its meta-hydroxyl substitution confers higher relative activity with Novozym 435 lipase compared to the para-isomer methyl 4-hydroxybenzoate [1]. This makes it an ideal starting material for producing specialty lipophilic esters used in cosmetic emollients and pharmaceutical excipients, where maximizing yield under mild, solvent-free conditions is a priority.

Thermodynamic Reference Material

The well-characterized gas-phase enthalpy of formation of methyl 3-hydroxybenzoate (-441.2 ± 1.5 kJ/mol at 298.15 K) [1] establishes it as a reliable reference compound for combustion calorimetry, DSC calibration, and computational chemistry validation studies. Its lack of intramolecular hydrogen bonding—in contrast to the ortho-isomer—makes it a cleaner model system for studying substituent effects on aromatic ester thermochemistry without conformational complications.

Preservative with Minimal Insect Toxicity

For cosmetic, topical pharmaceutical, or household product formulations where insecticidal activity is an undesirable off-target effect, methyl 3-hydroxybenzoate offers a key safety advantage. Unlike methyl salicylate (24-h contact LD50 = 28.89 µg/beetle), methyl 3-hydroxybenzoate exhibits zero contact toxicity against insects [1]. This selectivity profile, combined with its established antimicrobial properties, positions it as a safer preservative option in applications where human or pet exposure to treated surfaces is expected.

Synthetic Intermediate for Aromatic Aldehydes

Methyl 3-hydroxybenzoate serves as a critical starting material in the synthesis of 3-hydroxybenzene-1,2-dicarbaldehyde [1], a compound of interest in coordination chemistry and materials science. The meta-hydroxyl group directs electrophilic substitution to specific ring positions, enabling regioselective formylation that would not be possible with the ortho- or para-isomers. This synthetic utility is a direct consequence of the meta-substitution pattern and cannot be replicated using methyl 2- or 4-hydroxybenzoate.

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